molecular formula C10H8FN B13715421 4-Cyclopropyl-3-fluorobenzonitrile

4-Cyclopropyl-3-fluorobenzonitrile

Cat. No.: B13715421
M. Wt: 161.18 g/mol
InChI Key: MQKRQZUDSXYMDV-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluorobenzonitrile: is an organic compound with the molecular formula C10H7FN It is a derivative of benzonitrile, where the benzene ring is substituted with a cyclopropyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluorobenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: For industrial production, the synthesis of this compound may involve the use of 3,4-dichlorobenzonitrile as a starting material. The fluorination reaction is carried out using potassium fluoride as the fluorinating agent and a phase transfer catalyst . This method is efficient, with a high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

4-Cyclopropyl-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Bromo-3-fluorobenzonitrile: Similar structure with a bromine atom instead of a cyclopropyl group.

    3,4-Difluorobenzonitrile: Contains two fluorine atoms on the benzene ring.

    4-Cyclopropylbenzonitrile: Lacks the fluorine substitution.

Uniqueness: 4-Cyclopropyl-3-fluorobenzonitrile is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

4-cyclopropyl-3-fluorobenzonitrile

InChI

InChI=1S/C10H8FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2

InChI Key

MQKRQZUDSXYMDV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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